molecular formula C13H17NO B13588488 4-(2,3-Dihydro-1-benzofuran-5-yl)piperidine

4-(2,3-Dihydro-1-benzofuran-5-yl)piperidine

Cat. No.: B13588488
M. Wt: 203.28 g/mol
InChI Key: AZLWTTVWXMJMGZ-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1-benzofuran-5-yl)piperidine is a chemical compound that features a benzofuran ring fused with a piperidine moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The piperidine ring can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using transition-metal catalysis or microwave-assisted synthesis to achieve high yields and purity . These methods are optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1-benzofuran-5-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,3-Dihydro-1-benzofuran-5-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1-benzofuran-5-yl)piperidine involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-Dihydro-1-benzofuran-5-yl)piperidine is unique due to its combined benzofuran and piperidine structure, which imparts a distinct set of biological activities and chemical reactivity. This dual functionality makes it a versatile compound in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

4-(2,3-dihydro-1-benzofuran-5-yl)piperidine

InChI

InChI=1S/C13H17NO/c1-2-13-12(5-8-15-13)9-11(1)10-3-6-14-7-4-10/h1-2,9-10,14H,3-8H2

InChI Key

AZLWTTVWXMJMGZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC3=C(C=C2)OCC3

Origin of Product

United States

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